molecular formula C24H29N5O8S B1670900 Mésylate de doxazosine CAS No. 77883-43-3

Mésylate de doxazosine

Numéro de catalogue: B1670900
Numéro CAS: 77883-43-3
Poids moléculaire: 547.6 g/mol
Clé InChI: VJECBOKJABCYMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le méthylate de doxazosine est un composé quinazolinique qui agit comme un antagoniste sélectif des récepteurs alpha-1 adrénergiques. Il est principalement utilisé pour traiter l'hyperplasie bénigne de la prostate (HBP) et l'hypertension. En relaxant les muscles de la prostate et du col de la vessie, il contribue à améliorer la miction chez les hommes atteints d'HBP. De plus, il abaisse la pression artérielle en relaxant les vaisseaux sanguins, ce qui permet au sang de circuler plus facilement .

Mécanisme D'action

Target of Action

Doxazosin mesylate is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle. By targeting these receptors, doxazosin mesylate can effectively treat symptoms of benign prostatic hyperplasia (BPH) and hypertension .

Mode of Action

As an alpha-1 adrenergic antagonist, doxazosin mesylate blocks the action of norepinephrine on alpha-1 receptors. This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . In the case of hypertension, the inhibition of these receptors leads to vasodilation, or the widening of blood vessels, which reduces total peripheral resistance and lowers blood pressure .

Biochemical Pathways

Doxazosin mesylate’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system response. Under normal conditions, the binding of norepinephrine to these receptors triggers a cascade of intracellular events, including the activation of the enzyme phospholipase C. This enzyme promotes the release of intracellular calcium ions, leading to muscle contraction. By blocking these receptors, doxazosin mesylate prevents this cascade, leading to muscle relaxation .

Pharmacokinetics

Doxazosin mesylate is well absorbed in the body with a bioavailability of approximately 65%, reflecting first-pass metabolism by the liver . Peak plasma levels occur about 2-3 hours after oral administration . Metabolism occurs primarily via the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and CYP2C9 . The drug is excreted primarily in feces, with about 63% of the dose excreted as metabolites .

Result of Action

The molecular and cellular effects of doxazosin mesylate’s action include the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels. This leads to improved urine flow in BPH patients and reduced blood pressure in hypertensive patients . In addition, some studies have shown that doxazosin mesylate can induce apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of doxazosin mesylate. For example, the drug’s degradation rate can be affected by light and the presence of certain ions in the environment . Furthermore, the formulation of the drug can impact its bioavailability and efficacy. For instance, fast-dissolving oral strips of doxazosin mesylate have been developed to improve the drug’s bioavailability and provide a faster onset of action .

Applications De Recherche Scientifique

Treatment of Hypertension

Doxazosin mesylate is commonly prescribed for the management of mild to moderate hypertension. It works by competitively inhibiting post-synaptic alpha-1 adrenergic receptors, leading to vasodilation of blood vessels, which decreases total peripheral resistance and lowers blood pressure .

Clinical Findings:

  • A study indicated that doxazosin was effective in reducing blood pressure compared to placebo, with a significant reduction in systolic and diastolic blood pressure observed in patients over a follow-up period .
  • However, concerns regarding cardiovascular risks associated with doxazosin led to the early termination of some trials .

Management of Benign Prostatic Hyperplasia

Doxazosin is also widely used to alleviate symptoms associated with BPH, such as urinary frequency, urgency, and nocturia. By relaxing smooth muscle in the prostate and bladder neck, it improves urinary flow rates and reduces obstructive symptoms .

Research Insights:

  • A double-blind trial showed that doxazosin significantly improved maximum urinary flow rates compared to placebo .
  • The introduction of a controlled-release formulation has enhanced its pharmacokinetic profile, allowing for better patient compliance due to reduced dosing frequency .

Treatment of PTSD-Related Nightmares

Emerging evidence suggests that doxazosin may be effective in treating nightmares associated with PTSD. A case study involving a Vietnam War veteran demonstrated significant improvements in sleep quality after initiating treatment with doxazosin .

Case Study:

  • A 59-year-old male patient diagnosed with PTSD experienced improved sleep after being prescribed doxazosin at a dose of 1 mg/day. His previous treatments for insomnia had been ineffective, highlighting doxazosin's potential as an alternative therapy for PTSD-related symptoms .

Off-Label Uses

Doxazosin has been explored for several off-label applications:

  • Ureteric Calculi: Doxazosin may facilitate the passage of ureteric stones by relaxing smooth muscle in the ureter .
  • Combination Therapy: It has been used in conjunction with other medications like prazosin for managing complex cases of PTSD or hemodynamic instability during surgeries .

Pharmacological Profile

Doxazosin mesylate exhibits a favorable pharmacological profile:

  • Solubility: Freely soluble in dimethylsulfoxide and slightly soluble in alcohols and water, which influences its formulation and delivery methods .
  • Dosage Forms: Available in various formulations including immediate-release tablets (1 mg to 8 mg) and extended-release options (4 mg and 8 mg) .

Summary Table of Applications

ApplicationDescriptionEvidence/Case Studies
HypertensionReduces blood pressure via vasodilationMultiple studies showing efficacy
Benign Prostatic HyperplasiaAlleviates urinary symptoms by relaxing prostate smooth muscleDouble-blind trials confirming effectiveness
PTSD NightmaresImproves sleep quality in PTSD patientsCase study showing significant improvement
Ureteric CalculiFacilitates stone passage through muscle relaxationLimited studies; further research needed
Combination TherapyUsed alongside other medications for complex casesCase reports indicating safe use

Analyse Biochimique

Biochemical Properties

Doxazosin mesylate interacts with alpha1-adrenergic receptors, which are proteins located in various tissues throughout the body, including the prostate and bladder neck . By blocking these receptors, doxazosin mesylate inhibits the tightening of smooth muscle, which can affect urine flow and frequency . The metabolism of doxazosin mesylate involves several enzymes, including CYP3A4, CYP2D6, and CYP2C9 .

Cellular Effects

Doxazosin mesylate has a significant impact on cellular function. It relaxes the muscles in the prostate and bladder neck, making it easier to urinate . This relaxation is achieved by blocking the alpha1-adrenergic receptors, which are involved in the contraction of smooth muscle . Additionally, doxazosin mesylate can cause apoptosis of hERG potassium channels in an in vitro setting, which may contribute to a risk of heart failure .

Molecular Mechanism

The molecular mechanism of doxazosin mesylate involves the competitive inhibition of postsynaptic alpha1-adrenergic receptors . This inhibition results in the dilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure . In the context of BPH, the inhibition of these receptors in prostatic stromal and bladder neck tissues reduces the urethral stricture causing BPH symptoms .

Temporal Effects in Laboratory Settings

Postural hypotension, with or without symptoms such as dizziness, may develop within a few hours following the administration of doxazosin mesylate . The long-lasting effects of doxazosin mesylate allow it to be administered once a day .

Dosage Effects in Animal Models

In animal reproduction studies, no adverse developmental effects were observed when doxazosin mesylate was orally administered to pregnant rabbits and rats during the period of organogenesis at doses of up to 41 mg/kg and 20 mg/kg, respectively . Postnatal development was delayed in rats at a dose of 8 times the 12 mg/day recommended dose .

Metabolic Pathways

Doxazosin mesylate is extensively metabolized in the liver, mainly by O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The primary pathway for elimination is via CYP3A4, with CYP2D6 and CYP2C9 metabolic pathways also involved to a lesser extent .

Transport and Distribution

Doxazosin mesylate is absorbed after oral administration and reaches the maximum plasma level within 2–3 hours . This rapid absorption can sometimes lead to sudden hypotension, requiring the drug to be given in low doses with high frequent dosing .

Subcellular Localization

As an alpha1-adrenergic receptor antagonist, doxazosin mesylate primarily interacts with these receptors located in the cell membrane. The blocking of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, affecting the function of these cells .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le méthylate de doxazosine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 2,3-dihydro-1,4-benzodioxine-2-carbonyle avec la pipérazine, suivie de la réaction avec la 6,7-diméthoxy-4-aminoquinazoline. Le produit final est ensuite traité avec de l'acide méthanesulfonique pour former le sel de méthylate .

Méthodes de Production Industrielle : Dans les milieux industriels, le méthylate de doxazosine est produit en utilisant des techniques de synthèse chimique à grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la qualité et le rendement constants du produit final. La synthèse est généralement réalisée dans des réacteurs discontinus, suivie d'étapes de purification telles que la cristallisation et la filtration .

Types de Réactions :

Réactifs et Conditions Communes :

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

Le méthylate de doxazosine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le méthylate de doxazosine agit en bloquant sélectivement les récepteurs alpha-1 adrénergiques, qui se trouvent dans les muscles lisses des vaisseaux sanguins et de la prostate. En inhibant ces récepteurs, il provoque une vasodilatation et une relaxation des muscles de la prostate et du col de la vessie. Cela se traduit par une amélioration du débit urinaire chez les patients atteints d'HBP et une réduction de la pression artérielle chez les patients hypertendus. Les principales cibles moléculaires sont les récepteurs alpha-1 adrénergiques, et les voies impliquées comprennent l'inhibition de l'activité du système nerveux sympathique .

Composés Similaires :

Unicité : Le méthylate de doxazosine est unique en raison de ses effets durables, ce qui permet une administration une fois par jour. Cela améliore la conformité des patients par rapport aux autres antagonistes des récepteurs alpha-1 adrénergiques qui nécessitent plusieurs doses par jour. De plus, sa double action sur l'hypertension et l'HBP en fait un agent thérapeutique polyvalent .

Comparaison Avec Des Composés Similaires

Uniqueness: Doxazosin mesylate is unique due to its long-lasting effects, allowing for once-daily dosing. This improves patient compliance compared to other alpha-1 adrenergic receptor antagonists that require multiple doses per day. Additionally, its dual action on both hypertension and BPH makes it a versatile therapeutic agent .

Activité Biologique

Doxazosin mesylate is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound has garnered attention due to its significant biological activity, including its effects on blood pressure regulation and urinary flow improvement. This article delves into the biological activity of doxazosin mesylate, supported by data tables, case studies, and detailed research findings.

Doxazosin mesylate works by blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in peripheral vascular resistance. This mechanism is crucial for its antihypertensive effects. Additionally, by relaxing smooth muscle in the bladder neck and prostate, doxazosin alleviates urinary obstruction associated with BPH.

Pharmacokinetics

  • Absorption : After oral administration, doxazosin mesylate is absorbed with peak plasma concentrations occurring approximately 2 hours post-dose.
  • Bioavailability : The bioavailability is around 65%, with food having minimal impact on absorption.
  • Protein Binding : Approximately 98% of the drug binds to plasma proteins.
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 being the most significant) into inactive metabolites .

Effects on Blood Pressure

Doxazosin mesylate has been shown to effectively lower both systolic and diastolic blood pressure. Clinical trials report:

  • Reduction in Blood Pressure :
    • Supine systolic: 6-11 mm Hg
    • Standing systolic: Increased by 3-5 mm Hg compared to supine measurements
    • Peak effects occur within 1-6 hours post-administration, with trough values being 55-70% of peak effects .

Improvement in Urinary Flow Rate

In patients with BPH, doxazosin mesylate significantly improves maximum urinary flow rate (MFR):

Study ReferenceDoxazosin DoseMFR Improvement (mL/s)Placebo MFR Improvement (mL/s)
Clinical Trial A4-8 mg2.3 - 3.30.1 - 0.7
Clinical Trial B2 mg3.40.6

Significant improvements were typically observed within two weeks of starting treatment, with a larger proportion of patients experiencing MFR improvements ≥3 mL/s compared to placebo .

Case Study on Efficacy in BPH

In a controlled trial involving over 900 patients with BPH:

  • Doxazosin mesylate demonstrated a sustained improvement in urinary flow rates and reduction in BPH symptoms over a treatment period of up to four years.
  • No tolerance to the drug's effects was noted during long-term therapy .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of doxazosin on hepatocyte cell lines (HepG2). Findings indicated that:

  • Doxazosin exposure resulted in decreased cell viability in a dose-dependent manner.
  • Co-treatment with curcumin mitigated these cytotoxic effects, suggesting potential protective mechanisms against doxazosin-induced damage .

Propriétés

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECBOKJABCYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74191-85-8 (Parent)
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045598
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

77883-43-3
Record name Doxazosin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77883-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxazosin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAZOSIN MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin mesylate
Reactant of Route 2
Reactant of Route 2
Doxazosin mesylate
Reactant of Route 3
Reactant of Route 3
Doxazosin mesylate
Reactant of Route 4
Reactant of Route 4
Doxazosin mesylate
Reactant of Route 5
Reactant of Route 5
Doxazosin mesylate
Reactant of Route 6
Reactant of Route 6
Doxazosin mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.